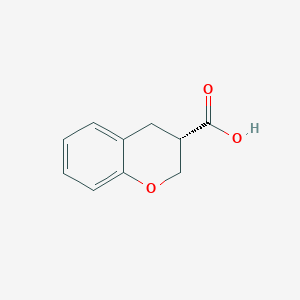

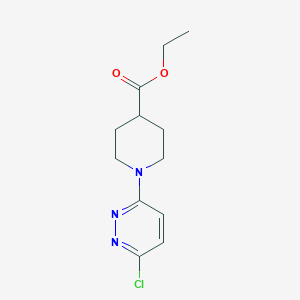

Ethyl 6-chloro-5-methylpicolinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents and conditions to introduce the desired functional groups. For instance, the preparation of 6-chloro-8-ethylquinoline derivatives was achieved through a modified Skraup method, which is a classical synthesis pathway for quinoline derivatives . Similarly, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a multi-step process including reduction, regioselective deprotonation, methylation, and selenation . These methods could potentially be adapted for the synthesis of Ethyl 6-chloro-5-methylpicolinate.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . These studies reveal the geometry and conformation of the molecules, which are crucial for understanding their reactivity and physical properties. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined to be orthorhombic .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be inferred from the reactions they undergo. For instance, the photochemistry of 6-chloropicolinic acids involves both heterolytic and homolytic photodehalogenation, depending on the solvent and conditions . This suggests that this compound may also undergo similar photochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of this compound. For example, the solubility, melting point, and stability can be influenced by the presence of substituents on the aromatic ring and the nature of the functional groups . The spectroscopic characterization, including IR, NMR, and MS, helps in identifying functional groups and assessing the purity of the synthesized compounds .

Applications De Recherche Scientifique

Efficient Synthesis Applications

- Synthesis of Pyrrolo[2,3-d]pyrimidines : A study by Jiang et al. (2015) outlines the use of a copper/6-methylpicolinic acid catalyzed coupling reaction for synthesizing 2-chloro-pyrrolo[2,3-d]pyrimidines. This process introduces variable functional groups at specific positions, highlighting the compound's utility in facilitating diverse chemical syntheses (Jiang, Sun, Jiang, & Ma, 2015).

Chemical Synthesis Enhancements

- Antagonists of the P2Y12 Receptor : Andersen et al. (2013) discuss the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, where Ethyl 6-chloro-5-cyano-2-methylnicotinate plays a crucial role. The research demonstrates the scalability of this synthesis to support preclinical and clinical studies, underlining the compound's significance in the development of therapeutic agents (Andersen et al., 2013).

Drug Development and Synthesis Optimization

- Manufacture of P2Y12 Antagonists : Bell et al. (2012) detail the optimization of a synthetic route towards Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a key intermediate in preparing P2Y12 antagonists. The improvements in yield, purity, and operability highlight the compound's role in streamlining drug development processes (Bell et al., 2012).

Environmental and Biochemical Studies

- Biodegradation of Herbicides : A study by Cai et al. (2011) on the biodegradation of benazolin-ethyl, a widely used herbicide, underscores the environmental impact and potential health hazards of such chemicals. The research identifies Methyloversatilis sp. as a capable degrader, which is crucial for environmental remediation efforts (Cai, Qian, Cai, & Chen, 2011).

Material Science and Engineering

- OLED Performance Enhancement : Huo et al. (2015) explore the performance of OLEDs using 8-hydroxyquinoline metallic derivatives, indicating the role of chloro and fluor substitutions in improving device efficiency. This research highlights the importance of such compounds in advancing electronic and display technologies (Huo, Lu, Lu, Fang, Ouyang, Li, & Yuan, 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

ethyl 6-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZGBHQUUQLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431551 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178421-21-1 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)